molecular formula C16H14Cl2N2O2 B5798368 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide

2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide

Cat. No. B5798368
M. Wt: 337.2 g/mol
InChI Key: DBTCBKHBIMQLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide, also known as DME, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively target and inhibit specific enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide involves its ability to selectively target and inhibit specific enzymes. 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a wide range of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide can vary depending on the specific enzyme being targeted. Some of the effects that have been observed in scientific research studies include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide in scientific research is its ability to selectively target and inhibit specific enzymes. This can provide valuable insights into the biochemical and physiological effects of these enzymes, which can be difficult to study using other methods. However, one limitation of using 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in lab experiments.

Future Directions

There are several future directions for the use of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide in scientific research. One potential area of study is in the development of new cancer therapies that target specific enzymes involved in cell growth and proliferation. Another area of study is in the development of new methods for synthesizing and purifying 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide, which could make it more accessible and cost-effective for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide on specific enzymes, which could lead to new insights into the underlying mechanisms of various diseases and conditions.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is a complex process that involves several steps. One common method for synthesizing 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl chloride to form an intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product, 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has been used in a wide range of scientific research studies due to its ability to selectively target and inhibit specific enzymes. One area where 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has been extensively studied is in the field of cancer research. 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell growth and proliferation.

properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10-2-5-12(6-3-10)16(21)22-20-15(19)9-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTCBKHBIMQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-methylphenyl)carbonyl]oxy}ethanimidamide

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